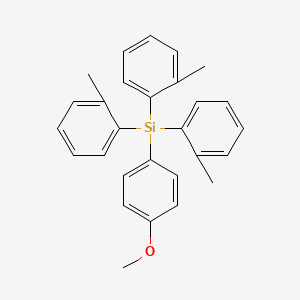
(4-Methoxyphenyl)tri(o-tolyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)tri(o-tolyl)silane is an organosilicon compound with the molecular formula C28H28OSi It is characterized by the presence of a methoxyphenyl group and three o-tolyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)tri(o-tolyl)silane typically involves the reaction of (4-methoxyphenyl)trichlorosilane with o-tolylmagnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(4−Methoxyphenyl)trichlorosilane+3 o-tolylmagnesium bromide→(4−Methoxyphenyl)tri(o-tolyl)silane+3 MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)tri(o-tolyl)silane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The o-tolyl groups can be substituted with other aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)tri(o-tolyl)silane.
Reduction: Formation of this compound with a reduced silicon-oxygen bond.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(4-Methoxyphenyl)tri(o-tolyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various organic and inorganic species. These interactions enable the compound to exert its effects in different applications, such as catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)tris(4-(dimethylamino)phenyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
- Tris(4-(trimethylsilyl)phenyl)silane
Uniqueness
(4-Methoxyphenyl)tri(o-tolyl)silane is unique due to the presence of both methoxy and o-tolyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
14311-02-5 |
|---|---|
Formule moléculaire |
C28H28OSi |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C28H28OSi/c1-21-11-5-8-14-26(21)30(27-15-9-6-12-22(27)2,28-16-10-7-13-23(28)3)25-19-17-24(29-4)18-20-25/h5-20H,1-4H3 |
Clé InChI |
CMGCKYFDANCZQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Si](C2=CC=C(C=C2)OC)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


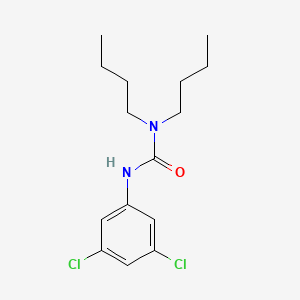
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)

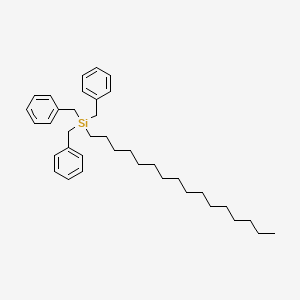
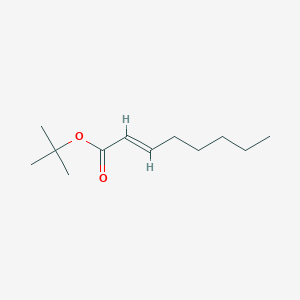
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
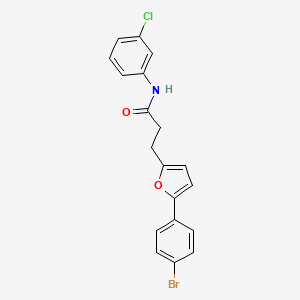
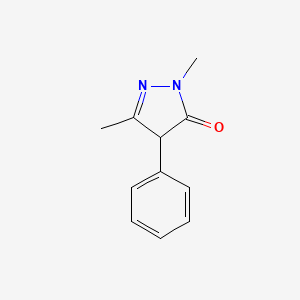
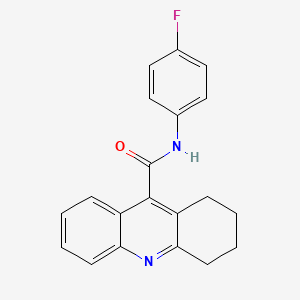

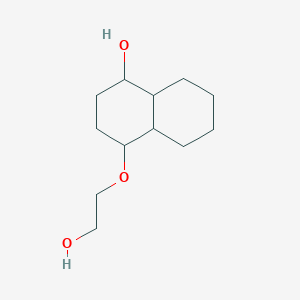
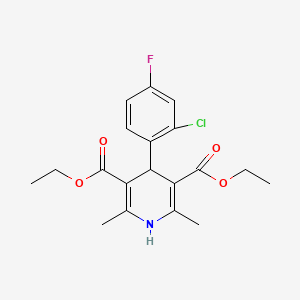
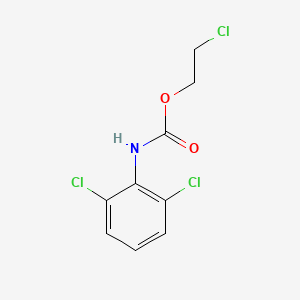
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)
